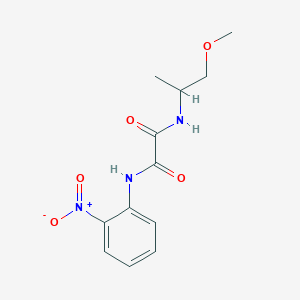

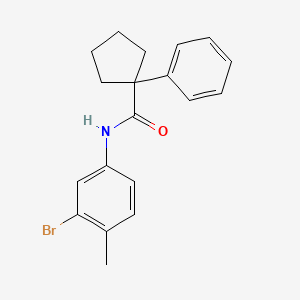

![molecular formula C16H17NO4S B2959569 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 387854-78-6](/img/structure/B2959569.png)

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.38. It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is used for the catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications

Synthesis and Structural Analysis

"[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate" and related compounds have been extensively studied for their synthesis methodologies and structural properties. For instance, the synthesis and tautomeric structures of some novel thiophene-based bis-heterocyclic monoazo dyes, which are closely related in structure, have been investigated. These compounds are characterized by their solvatochromic behavior and tautomeric structures in various solvents, with an emphasis on their spectral analysis and the acid/base effects on their visible absorption maxima (Karcı & Karcı, 2012).

Antibacterial and Antimicrobial Properties

Compounds similar in structure to "[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate" have demonstrated potential as antimicrobial agents. For example, derivatives of thiophene have been synthesized and evaluated for their capacity to reduce biofilm formation by marine bacteria, indicating their significant antimicrobial properties. Such compounds have shown marked effectiveness in inhibiting the growth of biofilms, which is crucial for developing new antibacterial agents (Benneche et al., 2011).

Antitumor Activity

Research into novel thiophene and benzothiophene derivatives has uncovered their potential anti-proliferative activity against various tumor cell lines. Certain derivatives have been identified as the most active compounds, showing high cytotoxicity for cultured L1210 and colon 38 cells, among others. This highlights the promise of thiophene-based compounds in cancer therapy, demonstrating their effectiveness in inhibiting tumor growth in vivo and in vitro (Mohareb et al., 2016).

Chemical and Spectroscopic Analysis

The chemical and spectroscopic properties of thiophene systems, closely related to the compound , have been extensively studied. Investigations into the tautomeric forms, reactivity to electrophiles, and the solvent-dependent equilibrium of these compounds provide valuable insights into their chemical behavior and potential applications in various fields (Hunter & McNab, 2010).

properties

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-4-6-13(20-3)12(8-10)17-15(18)9-21-16(19)14-7-5-11(2)22-14/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSHNLIPSPAPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

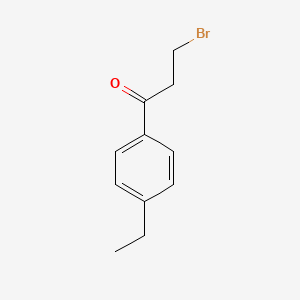

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)

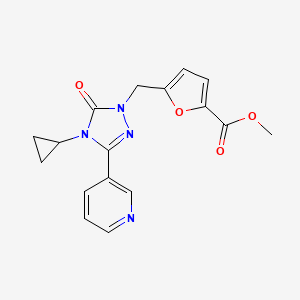

![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)

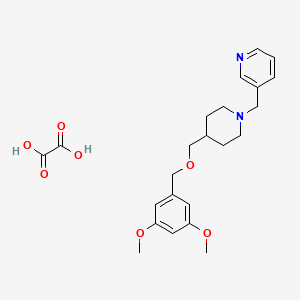

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)